molecular formula C19H29ClN2O B11349334 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethylbutanamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethylbutanamide

Cat. No.: B11349334
M. Wt: 336.9 g/mol
InChI Key: FWDZURFFSFZLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like IR, NMR, and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . Molecular docking studies have been used to explore the binding interactions and predict the compound’s effects on different biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-ethylbutanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a piperidine ring with a chlorophenyl group and an ethylbutanamide moiety contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H29ClN2O

Molecular Weight

336.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-ethylbutanamide

InChI

InChI=1S/C19H29ClN2O/c1-3-15(4-2)19(23)21-14-18(22-12-8-5-9-13-22)16-10-6-7-11-17(16)20/h6-7,10-11,15,18H,3-5,8-9,12-14H2,1-2H3,(H,21,23)

InChI Key

FWDZURFFSFZLPW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CC=CC=C1Cl)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.